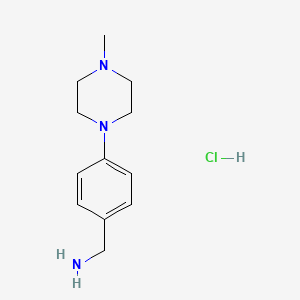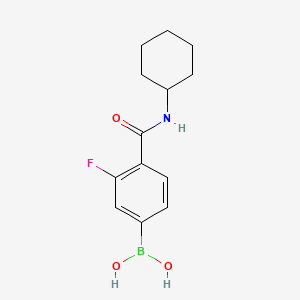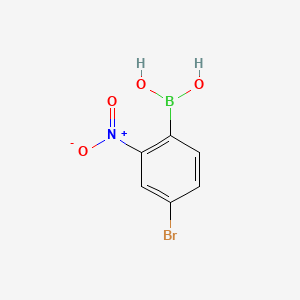
Acide 2-fluoro-6-picoline-5-boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6-picoline-5-boronic acid is a boronic acid derivative with the molecular formula C6H7BFNO2 and a molecular weight of 154.94 g/mol . This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 2nd position on the pyridine ring, along with a boronic acid group at the 3rd position. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Applications De Recherche Scientifique
2-Fluoro-6-picoline-5-boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Boronic acids and their derivatives are known to interact with various enzymes and receptors in biological systems .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can influence their function .
Biochemical Pathways
Boronic acids are often used in the suzuki-miyaura coupling reactions, a type of cross-coupling reaction, used in organic synthesis .
Pharmacokinetics
The pharmacokinetics of boronic acids and their derivatives can be influenced by factors such as their pka, lipophilicity, and the presence of transporters .
Result of Action
The interaction of boronic acids with biological targets can lead to changes in cellular processes, potentially leading to therapeutic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-6-picoline-5-boronic acid. For instance, the pH of the environment can affect the stability and reactivity of boronic acids . Furthermore, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Méthodes De Préparation
The synthesis of 2-Fluoro-6-picoline-5-boronic acid typically involves the following steps:
Halogenation: Introduction of a fluorine atom at the 6th position of the pyridine ring.
Methylation: Addition of a methyl group at the 2nd position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-Fluoro-6-picoline-5-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. Major products formed from these reactions include biaryl compounds, alcohols, and ketones.
Comparaison Avec Des Composés Similaires
2-Fluoro-6-picoline-5-boronic acid can be compared with other boronic acids such as:
Phenylboronic acid: Lacks the fluorine and methyl substituents, making it less reactive in certain cross-coupling reactions.
(4-Fluorophenyl)boronic acid: Contains a fluorine atom but lacks the pyridine ring, resulting in different reactivity and applications.
(2-Methylphenyl)boronic acid: Contains a methyl group but lacks the fluorine atom and pyridine ring, affecting its reactivity and use in synthesis.
The presence of both fluorine and methyl groups in 2-Fluoro-6-picoline-5-boronic acid enhances its reactivity and specificity in cross-coupling reactions, making it a unique and valuable compound in organic synthesis.
Propriétés
IUPAC Name |
(6-fluoro-2-methylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3,10-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILPSSRLYOLUSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)F)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660176 |
Source


|
| Record name | (6-Fluoro-2-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904326-91-6 |
Source


|
| Record name | (6-Fluoro-2-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(4-Bromothieno[2,3-c]pyridin-2-yl)methanol](/img/structure/B591717.png)



